Isobornyl propionate
Description
Contextualization within Terpenoid Ester Chemistry
Isobornyl propionate (B1217596) is classified as a terpenoid ester. Terpenoids are a large and diverse class of naturally occurring organic chemicals derived from the five-carbon isoprene (B109036) unit. wikipedia.org They are known for their aromatic properties and are major components of the essential oils of many plants. globalresearchonline.net Esters, on the other hand, are chemical compounds derived from an acid (in this case, propionic acid) in which at least one –OH (hydroxyl) group is replaced by an –O–alkyl group.
Specifically, isobornyl propionate is the ester formed from the reaction of isoborneol (B83184), a bicyclic monoterpenoid alcohol, and propionic acid. chemicalbook.com Isoborneol is a stereoisomer of borneol, and its rigid bicyclic structure, derived from the camphor (B46023) skeleton, imparts specific properties to its derivatives. nist.gov The combination of the bulky, hydrophobic terpenoid backbone of isoborneol with the short-chain carboxylate group of propionic acid results in a molecule with a unique balance of steric and electronic properties. This structure places this compound within a broader family of terpenoid esters that are widely studied for their fragrance, flavor, and potential biochemical activities. researchgate.netcdnsciencepub.com The investigation of such esters contributes to the understanding of structure-activity relationships within this class of compounds.
Overview of Scientific Research Trajectories on this compound
Scientific research on this compound has predominantly followed trajectories related to its synthesis and application in the fragrance and flavor industries. Its characteristic pine-like, herbaceous, and woody aroma makes it a valuable ingredient in perfumery. fragranceconservatory.comthegoodscentscompany.comperfumiarz.com Consequently, much of the research has been directed towards optimizing its synthesis to achieve high purity and yield.
Key research areas include:
Catalytic Synthesis: A significant portion of research focuses on the development of efficient catalytic systems for the esterification of isoborneol or the direct reaction of camphene (B42988) with propionic acid. researchgate.netmdpi.com Studies have explored various catalysts, including solid acids and ion-exchange resins, to facilitate environmentally benign and economically viable production processes. google.com
Analytical Methodologies: The characterization and quality control of this compound have necessitated the development and application of advanced analytical techniques. Gas chromatography (GC) and mass spectrometry (MS) are routinely employed to determine the purity of the compound and to identify any isomers or byproducts. nist.gov
Flavor and Fragrance Applications: Research in this domain investigates the sensory properties of this compound and its behavior in different formulations. chemicalbook.comthegoodscentscompany.com Its use in creating specific scent profiles, such as fougère, chypre, and citrus notes, is an area of continuous exploration. chemicalbook.com
While the primary focus has been on its organoleptic properties, the broader class of terpenoid esters is also being investigated for other potential applications, which may influence future research directions for this compound.
Scope and Research Objectives for Comprehensive Analysis
This article provides a detailed examination of this compound, focusing exclusively on its chemical and physical properties, synthesis methods, and established applications in the fragrance and flavor industries. The objective is to present a scientifically rigorous overview based on existing research.
The subsequent sections will delve into:
The detailed chemical and physical characteristics of this compound, supported by tabulated data.
A thorough review of the primary synthetic routes for its preparation.
An exploration of its established roles as a fragrance and flavor ingredient.
This analysis is intended to serve as a foundational resource for researchers and professionals in the fields of organic chemistry, analytical chemistry, and fragrance science.
Chemical and Physical Properties of this compound
This compound is a colorless oily liquid with a distinct aroma. chemicalbook.com It is characterized by the following properties:
| Property | Value |
| Molecular Formula | C13H22O2 |
| Molecular Weight | 210.31 g/mol |
| CAS Number | 2756-56-1 |
| Appearance | Colorless liquid |
| Odor | Pine, camphoraceous, woody, herbal |
| Boiling Point | 245 °C |
| Flash Point | 94 °C |
| Density | 0.969–0.975 g/mL at 20 °C |
| Refractive Index | 1.4600–1.4640 at 20 °C |
| Solubility | Insoluble in water; soluble in alcohol and oils |
Data sourced from multiple references. chemicalbook.comnist.govdirectpcw.comventos.com
Synthesis of this compound
The primary method for the synthesis of this compound is through the esterification of isoborneol with propionic acid. chemicalbook.com Another significant industrial route involves the reaction of camphene with propionic acid in the presence of an acidic catalyst. researchgate.net
Esterification of Isoborneol
This reaction involves the direct esterification of isoborneol with propionic acid, typically in the presence of an acid catalyst to increase the reaction rate. The general reaction is as follows:
Isoborneol + Propionic Acid ⇌ this compound + Water
Various catalysts have been investigated to optimize this process, aiming for high conversion rates and selectivity.
Reaction of Camphene with Propionic Acid
An alternative and widely used industrial method is the synthesis from camphene and propionic acid. This reaction proceeds via the Wagner-Meerwein rearrangement of the camphene cation to the isobornyl cation, which then reacts with propionic acid. This method is often favored due to the availability and lower cost of camphene, which can be derived from α-pinene, a major component of turpentine (B1165885). guidechem.com Research has focused on the use of various catalysts, such as solid acids like titanium sulfate, to improve the efficiency and environmental footprint of this synthesis. mdpi.com
Applications in the Fragrance and Flavor Industries
The primary application of this compound is as a fragrance ingredient in a wide range of consumer products. directpcw.com Its characteristic scent profile makes it a versatile component in perfumery.
Fragrance Formulations: It is used to impart fresh, piney, and woody notes to fragrances. fragranceconservatory.comperfumiarz.com It is frequently incorporated into fougère, chypre, and citrus-type colognes, as well as in lavender compositions for products like room sprays. chemicalbook.comthegoodscentscompany.com
Flavor Compositions: In the flavor industry, this compound is used in trace amounts to create imitation fruit flavors, such as strawberry and blackcurrant. chemicalbook.com
The stability and substantivity of this compound make it a valuable component in fragrance formulations, providing a lasting and consistent scent. thegoodscentscompany.com
Analytical Techniques for Characterization
The analysis and quality control of this compound are crucial for its application in the fragrance and flavor industries. The most common analytical techniques employed are:
Gas Chromatography (GC): GC is used to separate this compound from other components, such as its isomer bornyl propionate and unreacted starting materials. directpcw.comventos.com This technique is essential for determining the purity of the final product.
Mass Spectrometry (MS): MS is often coupled with GC (GC-MS) to identify the separated components based on their mass-to-charge ratio and fragmentation patterns. nist.gov This provides structural confirmation of this compound and helps in the identification of impurities.
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, such as the ester carbonyl group. nist.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the molecular structure and can be used to confirm the identity and purity of the compound. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O2/c1-5-11(14)15-10-8-9-6-7-13(10,4)12(9,2)3/h9-10H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAFMZORPAAGQFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1CC2CCC1(C2(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70859764 | |
| Record name | Borneol propionate | |
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Molecular Weight |
210.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless oily liquid; Soft-turpentine aroma | |
| Record name | Isobornyl propionate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1390/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
102.00 °C. @ 16.00 mm Hg | |
| Details | The Good Scents Company Information System | |
| Record name | Isobornyl propionate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038249 | |
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Solubility |
Soluble in water, oils, Soluble (in ethanol) | |
| Record name | Isobornyl propionate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1390/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.968-0.971 | |
| Record name | Isobornyl propionate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1390/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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CAS No. |
20279-25-8, 78548-53-5, 2756-56-1 | |
| Record name | Borneol, propionate | |
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| URL | https://commonchemistry.cas.org/detail?cas_rn=20279-25-8 | |
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| Record name | Borneol propionate | |
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| Record name | endo-1,7,7-Trimethylbicyclo(2.2.1)hept-2-yl propionate | |
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| Record name | Isobornyl propionate | |
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| Record name | 2-Bornyl propionate | |
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| Record name | Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, 2-propanoate | |
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| Record name | Borneol propionate | |
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| Record name | 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl propionate | |
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| Record name | Endo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl propionate | |
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| Record name | Exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl propionate | |
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| Record name | Isobornyl propionate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038249 | |
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| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthetic Pathways and Advanced Manufacturing Methodologies of Isobornyl Propionate
Established Laboratory Synthesis Routes
The fundamental method for synthesizing isobornyl propionate (B1217596) involves the direct esterification reaction between isoborneol (B83184) and propanoic acid. This process is typically catalyzed by acids to accelerate the reaction rate and improve yield.
Acid-Catalyzed Esterification of Isoborneol with Propanoic Acid
The core reaction for producing isobornyl propionate is the acid-catalyzed esterification of isoborneol (C₁₀H₁₈O) with propanoic acid (C₃H₆O₂), yielding this compound (C₁₃H₂₂O₂) and water:
Isoborneol + Propanoic Acid this compound + Water
This reaction is a reversible equilibrium process, and the removal of water or the use of an excess of one reactant can drive the equilibrium towards product formation. Traditional methods often employ strong mineral acids as homogeneous catalysts.
Reaction Conditions and Optimization Strategies
Optimization of the esterification process focuses on parameters such as catalyst type and concentration, reactant molar ratios, temperature, and reaction time to maximize yield and purity while minimizing side reactions and waste.
Homogeneous Catalysis: Homogeneous acid catalysts, such as sulfuric acid (H₂SO₄) and boron trifluoride (BF₃), are commonly employed in laboratory syntheses.
Sulfuric Acid: The esterification of isoborneol with propanoic acid using concentrated sulfuric acid as a catalyst typically occurs under reflux conditions, with temperatures ranging from 60–80°C [Q]. Reaction progress is monitored via techniques like thin-layer chromatography (TLC) or gas chromatography (GC) to optimize yield. Post-synthesis purification often involves fractional distillation under reduced pressure (e.g., 16 mm Hg) [Q].
Boron Trifluoride (BF₃): BF₃ has demonstrated significant efficiency, reducing the required excess of propionic acid from 500% to 26% while achieving up to 99% esterification efficiency at ambient temperatures (25–40°C) . Optimization parameters for BF₃ catalysis include a molar ratio of acid to alcohol of approximately 1.5:1, yielding around 95% . The catalyst loading is typically between 0.3–1.0 wt% . Reaction kinetics under such conditions can follow a second-order model, with an activation energy (Eₐ) reported around 52.03 kJ·mol⁻¹ for analogous esterification systems . A significant drawback of homogeneous catalysts like sulfuric acid and BF₃ is the generation of corrosive waste and the necessity for post-reaction neutralization .
Table 1: Optimization Parameters for Homogeneous Acid-Catalyzed Esterification
| Parameter | Catalyst | Optimal Value | Typical Yield (%) | Reference |
| Molar Ratio (Acid:Alcohol) | BF₃ | 1.5:1 | 95 | |
| Temperature | BF₃ | 25–40°C | 90–99 | |
| Catalyst Loading | BF₃ | 0.3–1.0 wt% | 95 | |
| Temperature | H₂SO₄ | 60–80°C (Reflux) | Not specified | [Q] |
Catalytic Approaches in this compound Synthesis
Advancements in catalysis have focused on developing more sustainable and efficient methods, with a particular emphasis on heterogeneous catalysts.
Homogeneous Catalysis Studies
Homogeneous acid catalysis, primarily using mineral acids like sulfuric acid or Lewis acids like BF₃, remains a well-established laboratory method. These catalysts are effective in promoting the esterification reaction by protonating the carbonyl oxygen of the propanoic acid, making the carbonyl carbon more susceptible to nucleophilic attack by the isoborneol ntnu.no. While providing high catalytic activity, their use is associated with environmental concerns due to waste generation and the need for complex separation and neutralization steps ntnu.no.
Heterogeneous Catalysis Development
Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture, reusability, and reduced environmental impact, making them attractive for industrial applications. Ion-exchange resins are a prominent class of heterogeneous catalysts for esterification reactions.
Ion-Exchange Resins (e.g., Amberlyst-15, Amberlyst-36)
Macroreticular sulfonic acid resins, such as Amberlyst-15 and Amberlyst-36, are widely utilized as solid acid catalysts for esterification reactions, including the synthesis of this compound. These resins facilitate solvent-free esterification processes and simplify catalyst recovery through simple filtration .
Studies on the esterification of propionic acid with isobutanol (a structurally similar alcohol to isoborneol) using Amberlyst-15 provide valuable insights into optimal conditions transferable to this compound synthesis. These studies indicate that temperatures in the range of 318–348 K (approximately 45–75°C) are effective tubitak.gov.trresearchgate.nettubitak.gov.tr. A catalyst loading of around 8 g·L⁻¹ has been found to be efficient tubitak.gov.trresearchgate.nettubitak.gov.tr. The equilibrium constant (Kₑ) for such reactions is reported as 5.19 tubitak.gov.trresearchgate.nettubitak.gov.tr. Under optimized conditions, conversions exceeding 99% can be achieved with these resins . For instance, Amberlyst-15 has been successfully used in the esterification of camphene (B42988) with acrylic acid to produce isobornyl acrylate (B77674), with optimal conditions including a 1.3:1 molar ratio of acrylic acid to camphene and 12% catalyst loading, yielding 83.3% researchgate.net.
Amberlyst-36 has also demonstrated effectiveness in esterification reactions, such as the esterification of acetic acid with isopropyl alcohol, where it facilitated high conversions with appropriate catalyst loading (e.g., 20 wt%) acs.orgsigmaaldrich.com. The reaction kinetics with these resins can often be described by pseudo-homogeneous models tubitak.gov.trresearchgate.nettubitak.gov.tr.
Table 2: Optimization Parameters for Heterogeneous Catalysis (Ion-Exchange Resins)
| Parameter | Catalyst | Optimal Conditions | Typical Conversion (%) | Reference |
| Temperature | Amberlyst-15 | 318–348 K | Up to 99.3 | tubitak.gov.trresearchgate.nettubitak.gov.tr |
| Catalyst Loading | Amberlyst-15 | 8 g·L⁻¹ | Up to 99.3 | tubitak.gov.trresearchgate.nettubitak.gov.tr |
| Temperature | Amberlyst-36 | 318–348 K | Up to 99.5 | |
| Catalyst Loading | Amberlyst-36 | 8 g·L⁻¹ | Up to 99.5 | |
| Temperature | Amberlyst-15 | 60°C | 83.3 (for isobornyl acrylate) | researchgate.net |
| Catalyst Loading | Amberlyst-15 | 12% (of reactant mass) | 83.3 (for isobornyl acrylate) | researchgate.net |
| Catalyst Loading | Amberlyst-36 | 20 wt% (of reactant mass) | Not specified (for acetic acid esterification) | acs.orgsigmaaldrich.com |
The development of heterogeneous catalytic systems, particularly using ion-exchange resins, offers a promising avenue for the efficient and sustainable synthesis of this compound, aligning with green chemistry principles by simplifying product isolation and reducing waste.
Compound List:
Isoborneol
Propanoic Acid
this compound
Sulfuric Acid
Boron Trifluoride
Amberlyst-15
Amberlyst-36
Advanced Analytical Characterization Techniques for Isobornyl Propionate
Chromatographic Methodologies
Chromatographic techniques are fundamental in separating isobornyl propionate (B1217596) from complex mixtures and assessing its purity.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Compositional Analysis
Gas chromatography-mass spectrometry (GC-MS) is a primary and highly effective method for the identification and compositional analysis of isobornyl propionate. This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. In GC, the sample is vaporized and separated into its components based on their boiling points and interactions with the stationary phase of the column. primescholars.com The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a fingerprint of the molecule's fragmentation pattern, allows for definitive identification. researchgate.net
This compound has been identified as a component in various natural products, such as in the trunk of palm oil plants and in the volatile compounds of Artemisia absinthium, through GC-MS analysis. primescholars.comresearchgate.net For instance, a study on palm oil plant extracts detected this compound as one of the significant compounds. researchgate.net The retention indices for this compound are reported to be between 1383 and 1384, which aids in its identification. The mass spectrum of this compound shows characteristic fragmentation patterns that are crucial for its confirmation. hmdb.cafoodb.ca
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of this compound. HPLC separates components of a mixture based on their differential distribution between a liquid mobile phase and a solid stationary phase. mtoz-biolabs.com For purity assessment, a sample of this compound is dissolved in a suitable solvent and injected into the HPLC system. chromforum.org A pure compound will ideally show a single, sharp peak in the resulting chromatogram. creative-proteomics.com The presence of additional peaks indicates impurities. creative-proteomics.com
The purity of this compound can be quantified by measuring the area of its peak relative to the total area of all peaks in the chromatogram. chromforum.org HPLC with UV detection is a common approach for this purpose. While specific HPLC methods for this compound are not extensively detailed in the provided results, general principles of HPLC purity analysis are well-established. mtoz-biolabs.comchromforum.orgcreative-proteomics.com The selection of the column, mobile phase, and detector are critical parameters that need to be optimized for accurate purity determination. creative-proteomics.com For instance, reverse-phase columns like C18 are commonly used for separating organic compounds. creative-proteomics.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound and its polymers, providing detailed information at the atomic level.
1D NMR (¹H, ¹³C{¹H}) for Structural Elucidation
One-dimensional (1D) NMR, including proton (¹H) and carbon-13 (¹³C) NMR, is fundamental for the structural elucidation of this compound. mdpi.com ¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in the molecule, while ¹³C NMR provides similar information for carbon atoms. chemicalbook.comchemicalbook.com
The ¹H NMR spectrum of this compound shows distinct signals for the protons in the bicyclic ring and the propionate group. mdpi.com For example, a study on isoborneol (B83184) and its derivatives, including isobornyl acetate (B1210297) (structurally similar to this compound), provided detailed assignments of the ¹H NMR chemical shifts. mdpi.comresearchgate.net The ¹³C NMR spectrum complements the ¹H NMR data, with each unique carbon atom in the molecule giving a distinct signal. chemicalbook.com These 1D NMR techniques are powerful for confirming the basic structure of this compound. fao.org
2D NMR Techniques (HSQC, TOCSY, HMBC, NOESY) for Microstructural and Stereochemical Analysis of Polymers
Two-dimensional (2D) NMR techniques are essential for analyzing the complex microstructures and stereochemistry of polymers derived from isobornyl monomers, such as poly(isobornyl acrylate) and its copolymers. researchgate.netresearchgate.net These techniques resolve overlapping signals found in 1D spectra and reveal correlations between different nuclei.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of directly bonded protons and carbons, aiding in the assignment of both ¹H and ¹³C signals. researchgate.netenpress-publisher.com
Total Correlation Spectroscopy (TOCSY): TOCSY establishes correlations between all protons within a spin system, helping to identify protons that are part of the same molecular fragment. researchgate.netenpress-publisher.com
Heteronuclear Multiple Bond Correlation (HMBC): HMBC shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for assigning quaternary carbons and carbonyl groups. researchgate.netresearchgate.net
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, providing information about the stereochemistry and spatial arrangement of the polymer chain. researchgate.netresearchgate.net
Studies on copolymers of isobornyl acrylate (B77674) and isobornyl methacrylate (B99206) have extensively used these 2D NMR techniques to resolve complex spectra and assign compositional and configurational sequences. researchgate.netresearchgate.netresearchgate.net
Configurational and Compositional Sequence Analysis
For polymers containing this compound or similar monomers, NMR spectroscopy is used to determine the configurational (tacticity) and compositional sequences along the polymer chain. Tacticity refers to the stereochemical arrangement of chiral centers in the polymer backbone.
In copolymers, such as those of isobornyl acrylate with styrene (B11656) or methyl methacrylate, the carbonyl carbon and methine carbon signals in the ¹³C NMR spectrum are sensitive to triad (B1167595) compositional and configurational sequences. researchgate.netresearchgate.net The β-methylene carbon resonances can even be assigned up to tetrad sequences. researchgate.netresearchgate.net This detailed microstructural information is critical for understanding the physical and chemical properties of the resulting polymers. For instance, in the analysis of isobornyl acrylate-styrene copolymers, 2D NMR techniques enabled the assignment of β-methylene carbons up to the tetrad level and the methine carbon to the triad level of compositional sequences. researchgate.net
Spectroscopic and Other Advanced Physical Characterization Methods
The structural elucidation and purity assessment of this compound rely on a combination of spectroscopic and physical characterization methods. These techniques provide fundamental data that are essential for developing and validating more complex analytical methodologies.
Spectroscopic techniques such as Fourier-transform infrared (FTIR) spectroscopy, and both proton (¹H) and carbon-13 (¹³C) nuclear magnetic resonance (NMR) spectroscopy are instrumental in confirming the molecular structure of this compound. pharmaffiliates.com The National Institute of Standards and Technology (NIST) maintains a spectral database that includes mass and IR spectra for this compound, which serve as a reference for its identification. nist.gov
In addition to spectroscopic methods, physical properties like refractive index and density are critical for the characterization and quality control of this compound. These parameters are often used as supplementary validation in analytical procedures. For instance, the refractive index and density can provide a quick assessment of purity.
Table 1: Physical and Spectroscopic Data for this compound
| Property | Value | Source |
| Refractive Index (n20/D) | 1.4600 - 1.4650 | sigmaaldrich.comdirectpcw.comthegoodscentscompany.com |
| Density (at 20°C) | 0.968 - 0.976 g/mL | directpcw.comthegoodscentscompany.com |
| Density (at 25°C) | 0.971 g/mL | sigmaaldrich.comsigmaaldrich.com |
| Boiling Point | 102 °C at 16 mmHg | sigmaaldrich.comsigmaaldrich.com |
| Molecular Formula | C₁₃H₂₂O₂ | nist.govsigmaaldrich.com |
| Molecular Weight | 210.31 g/mol | sigmaaldrich.com |
| Infrared (IR) Spectrum | Available in NIST database | nist.gov |
| Mass Spectrum (EI) | Available in NIST database | nist.gov |
| ¹H NMR | Data available | pharmaffiliates.com |
| ¹³C NMR | Data available | pharmaffiliates.com |
This table is interactive. Click on the headers to sort the data.
Hyphenated Techniques for Complex Mixture Analysis
In many applications, this compound is found within complex mixtures, such as essential oils or the volatile emissions from industrial processes. mdpi.commdpi.com Analyzing these mixtures requires powerful separation techniques coupled with sensitive detection methods. Hyphenated techniques, which combine two or more analytical methods, are indispensable for this purpose.
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone for the identification of volatile compounds like this compound. The gas chromatograph separates the components of a mixture based on their volatility and interaction with the stationary phase, while the mass spectrometer provides mass-to-charge ratio data, enabling the identification of the eluted compounds. nih.gov The retention index (RI) is a key parameter in GC, and for this compound, it has been reported to be between 1383 and 1384. scribd.com
For a more comprehensive analysis of aroma and flavor compounds, Gas Chromatography-Olfactometry-Mass Spectrometry (GC-O-MS) is employed. nih.govnih.gov This technique adds a human assessor (an olfactometer) in parallel with the mass spectrometer. odourobservatory.org As compounds elute from the GC column, they are split between the MS detector and a sniffing port, allowing for simultaneous chemical identification and sensory evaluation. nih.govodourobservatory.org This is particularly valuable as the human nose can sometimes detect odor-active compounds at concentrations below the detection limit of the mass spectrometer. nih.govodourobservatory.org GC-O can help to correlate the presence and concentration of this compound with its perceived odor characteristics. odourobservatory.orgwikipedia.org Studies have utilized headspace solid-phase microextraction (HS-SPME) coupled with GC-O-MS for the detailed analysis of volatile compounds in essential oils. nih.gov
Table 2: Research Findings on GC-O-MS Analysis
| Study Focus | Key Finding | Reference |
| Analysis of essential oils | GC-O-MS allows for the detection of odorous compounds that may not be identified by MS alone, providing a more complete aroma profile. | nih.gov |
| Characterization of odorous compounds | GC-O-MS provides a direct correlation between chemical identity and perceived odor, which is crucial for the food and fragrance industries. | nih.govuni.opole.pl |
| Environmental emissions | This compound has been identified as a volatile organic compound (VOC) emitted during 3D printing processes using GC/MS analysis. | mdpi.com |
This table is interactive. Click on the headers to sort the data.
Isotopic Labeling and Tracking in Biological Systems
Understanding the metabolic fate of this compound in biological systems, such as its degradation by microbial consortia, necessitates advanced tracking techniques. Isotopic labeling, in conjunction with high-performance liquid chromatography-mass spectrometry (HPLC-MS), provides a powerful tool for this purpose.
In this approach, a stable isotope, such as carbon-13 (¹³C), is incorporated into the propionate moiety of the molecule, creating ¹³C-propanoate labeled this compound. When this labeled compound is introduced into a biological system, its metabolic products will also contain the ¹³C label. nih.gov By tracking the appearance of the ¹³C label in different metabolites over time using HPLC-MS, researchers can elucidate the degradation pathways of this compound. nih.gov HPLC is used to separate the various metabolites, and the mass spectrometer detects and quantifies both the labeled and unlabeled forms of the compounds. science.gov
This technique allows for the quantitative analysis of metabolic fluxes, revealing the rates at which this compound is transformed and the relative contributions of different metabolic pathways. nih.gov For example, the hydrolysis of the ester bond in this compound would release ¹³C-labeled propanoic acid, which can then be tracked as it enters central metabolic pathways like the propionyl-CoA pathway.
Table 3: Applications of Isotopic Labeling in Metabolic Studies
| Application | Technique | Purpose | Reference |
| Tracking degradation in microbial consortia | ¹³C-propanoate with HPLC-MS | To follow the breakdown of this compound and identify its metabolic products. | |
| General metabolic flux analysis | Stable isotope tracers (e.g., ¹³C, ¹⁵N) with MS | To quantitatively study the rates of metabolic reactions and pathway contributions. | nih.gov |
| Biopolymer synthesis studies | Stable isotope metabolic labeling | To measure the synthesis rates of polymers by tracking the incorporation of labeled monomers. | google.com |
This table is interactive. Click on the headers to sort the data.
Biological Activities and Mechanistic Investigations of Isobornyl Propionate Non Human/non Clinical Focus
Antimicrobial Properties and Efficacy Studies
Research indicates that Isobornyl propionate (B1217596) possesses antimicrobial properties, suggesting its potential utility in applications requiring microbial growth inhibition.
Isobornyl propionate has demonstrated activity against specific bacterial strains. As a component of essential oils, its presence has been linked to the observed antimicrobial effects. For instance, the essential oil of Tanacetum chiliophyllum var. chiliophyllum, which contains this compound, has shown in vitro antimicrobial activities against both Gram-positive and Gram-negative bacteria researchgate.netresearchgate.net.
Furthermore, studies involving Artemisia absinthium essential oil, which includes this compound as a constituent, have reported its efficacy against various microorganisms. This oil exhibited antimicrobial activity against Micrococcus luteus, Micrococcus flavus, Bacillus subtilis, and also demonstrated activity against the fungi Penicillium chrysogenum and Aspergillus fumigatus tandfonline.com. The Minimum Inhibitory Concentration (MIC) values for Artemisia absinthium essential oil against these organisms were reported as follows:
| Target Microorganism | MIC (μg/mL) |
| Micrococcus luteus | 25 ± 4 |
| Micrococcus flavus | 58 ± 8 |
| Bacillus subtilis | 65 ± 8 |
| Penicillium chrysogenum | 84 ± 15 |
| Aspergillus fumigatus | 91 ± 13 |
The general mechanisms by which essential oil components, including those found alongside this compound, exert their antimicrobial effects involve disrupting bacterial cell membranes and walls, leading to leakage of cellular contents mdpi.commdpi.com.
The antimicrobial properties of this compound suggest its potential application as a natural preservative in food science. A case study investigating its use in food preservation demonstrated that concentrations as low as 0.1% effectively inhibited the growth of Listeria monocytogenes, a common foodborne pathogen . This finding highlights its capacity to prevent microbial spoilage in food products. This compound is also recognized as a food additive and flavoring agent, underscoring its established presence in food-related applications fao.orgeuropa.eu.
Antimalarial Activity Studies (in vitro models)
Cytotoxic Effects on Non-Human Cell Lines (in vitro models)
This compound has been investigated for its cytotoxic effects on various non-human cell lines, particularly in the context of cancer research.
Environmental Fate and Ecotoxicological Research on Isobornyl Propionate Non Human Systems
Transport and Distribution in Environmental Compartments
The transport and distribution of a chemical in the environment are influenced by its physical-chemical properties, such as its tendency to accumulate in organisms or bind to soil particles.
Bioaccumulation refers to the accumulation of substances in an organism, while the bioconcentration factor (BCF) specifically measures the uptake of a chemical from water into aquatic organisms. Direct experimental BCF values for isobornyl propionate (B1217596) are not available in the reviewed literature directpcw.com. Related compounds, such as isobornyl acetate (B1210297), have been assessed, with some indicating no bioaccumulation data available or suggesting potential based on calculated Log Pow values freshclick.co.uk. However, these findings are not directly transferable to isobornyl propionate without specific testing.
The soil adsorption coefficient (Koc) indicates how strongly a chemical binds to soil organic matter, which in turn influences its mobility in soil and potential to leach into groundwater. Specific Koc values or experimental data on the soil mobility of this compound are not widely reported directpcw.comvectairsystems.com. General principles suggest that substances with low Koc values are highly mobile in soil, while those with high Koc values are less mobile and tend to adsorb strongly to soil particles chemsafetypro.comchemsafetypro.com. Without a determined Koc value for this compound, its mobility classification remains undetermined.
Table 2: Transport and Distribution in Environmental Compartments for this compound
| Parameter | Value / Potential | Method/Notes |
| Bioaccumulation Potential (BCF) | No data available | Log Pow for related compounds suggests low to moderate potential, but direct BCF not determined. |
| Soil Adsorption (Koc) | No data available | Log Koc for related compounds suggests low to moderate mobility. |
| Mobility in Soil | No data available | Based on related compounds, potential for low to moderate mobility. |
Volatilization from Environmental Surfaces
The volatilization of this compound from environmental surfaces is influenced by its physical-chemical properties, notably its vapor pressure and Henry's Law constant. The estimated vapor pressure of this compound is 2.50 x 10⁻⁵ mm Hg, determined by a fragment constant method echemi.com. Its Henry's Law constant is estimated at 2.60 x 10⁻⁷ atm·cu m/mole, also derived using a fragment constant estimation method echemi.com. These values suggest that this compound is expected to be essentially nonvolatile from moist soil and water surfaces echemi.com. It is also not anticipated to volatilize significantly from dry soil surfaces echemi.com.
Atmospheric Chemistry and Degradation
In the atmosphere, this compound is subject to degradation processes, primarily through reactions with hydroxyl radicals and photochemical reactions.
The rate constant for the vapor-phase reaction of this compound with photochemically produced hydroxyl radicals has been estimated. Using a structure estimation method, this rate constant was determined to be 9.96 x 10⁻¹² cm³/molecule-sec at 25 °C echemi.com. This rate constant corresponds to an estimated atmospheric half-life of approximately 39 hours, assuming an atmospheric concentration of 5 x 10⁵ hydroxyl radicals per cubic centimeter echemi.com.
This compound is not expected to undergo direct photolysis, as it lacks absorption in the environmental ultraviolet spectrum echemi.com. Therefore, its degradation in the atmosphere is primarily driven by reactions with hydroxyl radicals rather than direct photodegradation. Information regarding specific photochemical degradation products is limited in the available research.
Ecotoxicity to Non-Human Organisms
Ecotoxicity studies assess the potential harm of a substance to non-human organisms. For this compound, research has focused on aquatic toxicity.
Aquatic Invertebrates: Studies on Daphnia magna indicate a median effective concentration (EC50) of 8.1 mg/L, based on mobility inhibition effects over a 48-hour exposure period europa.eu. This value suggests that this compound may be hazardous to aquatic invertebrates and could be classified accordingly europa.eu. For Artemia salina, the LC50 (lethal concentration for 50% of organisms) and LC100 (lethal concentration for 100% of organisms) values were observed to be > 87.9842 mg/L and > 879.842 mg/L, respectively, after a 48-hour exposure europa.eu.
Fish: Acute toxicity studies on Danio rerio (Zebra Fish) for 96 hours showed an LC50 of > 100 mg/L, as no mortality was observed at the highest tested concentration of 100 mg/L europa.eu. This indicates that the chemical is not classified as hazardous to fish under these test conditions europa.eu.
Algae: Toxicity to algae, specifically Desmodesmus subspicatus, showed an EC50 value of 34.1 mg/L for growth rate inhibition over a 72-hour exposure europa.eu. Another study reported an EC50 > 200 mg/L for Chlorella vulgaris europa.eu. The toxicity observed on Desmodesmus subspicatus suggests the chemical could be classified as toxic to aquatic flora europa.eu.
Bioconcentration: Bioconcentration factor (BCF) values for largemouth bass (0.39) and carp (B13450389) (0.73) suggest a low potential for bioconcentration in aquatic organisms echemi.com.
Table 1: Ecotoxicity Data for this compound
| Organism | Endpoint | Value (mg/L) | Exposure Duration | Reference |
| Daphnia magna | EC50 | 8.1 | 48 hours | europa.eu |
| Artemia salina | LC50 | > 87.9842 | 48 hours | europa.eu |
| Artemia salina | LC100 | > 879.842 | 48 hours | europa.eu |
| Danio rerio (Zebra Fish) | LC50 | > 100 | 96 hours | europa.eu |
| Desmodesmus subspicatus | EC50 | 34.1 | 72 hours | europa.eu |
| Chlorella vulgaris | EC50 | > 200 | 72 hours | europa.eu |
| Largemouth Bass | BCF | 0.39 | - | echemi.com |
| Carp | BCF | 0.73 | - | echemi.com |
Environmental Risk Assessment Methodologies
Environmental risk assessment methodologies aim to evaluate the potential risks posed by chemicals to ecosystems. Predictive models play a crucial role in this process, especially when empirical data is limited.
The Predicted Environmental Concentration (PEC) is a key component in eco-toxicological risk assessments, representing the estimated concentration of a substance in environmental compartments erasm.org. PEC values are typically derived using exposure assessment models, such as the European Union System for the Evaluation of Substances (EUSES) erasm.orgchemsafetypro.com. These models utilize substance-specific properties (e.g., physicochemical properties, biodegradability, log Kow) along with external parameters like annual production volume, use patterns, and dilution factors to estimate environmental exposure levels erasm.orgchemsafetypro.com. When measured exposure data is unavailable, PEC modeling becomes essential for risk characterization, allowing for comparison with Predicted No-Effect Concentrations (PNECs) erasm.orgresearchgate.neteuropa.eu. For instance, a framework for aquatic risk assessment involves estimating PECs based on physicochemical properties and use volumes, then comparing these to PNECs derived from quantitative structure-activity relationships (QSARs) researchgate.net. If the PEC/PNEC ratio exceeds one, further refinement using more specific QSAR models or measured data may be necessary researchgate.net.
Compound Name Table
| Common Name | CAS Number |
| This compound | 2756-56-1 |
| Isobornyl thiocyanoacetate | 115-31-1 |
| Isobornyl isovalerate | 7779-73-9 |
| Isobornyl acrylate (B77674) | 5888-33-5 |
| Isobornyl butyrate | 58479-55-3 |
| Isobornyl methyl ether | 5331-32-8 |
| Isobornyl formate | 1200-67-5 |
| Isobornyl methacrylate (B99206) | 7534-94-3 |
Applications and Functional Materials Derived from Isobornyl Propionate Non Human/non Clinical Focus
Role in Flavor and Fragrance Chemistry Research
Isobornyl propionate (B1217596), a compound recognized for its characteristic fresh, woody, and pine-like aroma, serves as a valuable subject in flavor and fragrance research. chemicalbull.comperfumiarz.com Its distinct organoleptic properties make it an ideal candidate for studies aimed at understanding the fundamental principles of scent and taste perception.
The relationship between a molecule's chemical structure and its perceived odor is a central theme in fragrance chemistry. Isobornyl propionate's rigid bicyclic structure, composed of a camphor-like isobornyl moiety and a short-chain propionate ester group, is directly responsible for its unique scent profile. Research and industrial data describe its odor with a range of attributes, highlighting the complexity of its olfactory character. The specific arrangement of its atoms and functional groups determines its interaction with olfactory receptors, resulting in its signature scent.
The odor profile of this compound is multifaceted, often described with a combination of the following characteristics:
Primary Notes: Pine, Camphoraceous, Woody thegoodscentscompany.com
Secondary Notes: Herbal, Earthy, Resinous perfumiarz.comthegoodscentscompany.com
Subtle Nuances: Fruity, Lavender thegoodscentscompany.com
| Descriptor | Associated Structural Feature | Reference Source |
|---|---|---|
| Pine, Camphoraceous | Bicyclic isobornyl group | The Good Scents Company thegoodscentscompany.com |
| Woody, Earthy | Overall molecular structure and volatility | Taytonn ASCC thegoodscentscompany.com |
| Herbal, Resinous | Combination of ester and terpene character | IFF, Perfumiarz.com perfumiarz.comthegoodscentscompany.com |
| Fruity Nuance | Propionate ester group | The Good Scents Company thegoodscentscompany.com |
As a substance designated Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA), this compound is also utilized in research on flavor perception. thegoodscentscompany.com Its taste is described as balsamic, herbal, sweet, and woody, with camphor-like notes. thegoodscentscompany.com Research in this area investigates how volatile compounds like this compound, when released from a substrate, travel to the olfactory receptors in the nasal cavity (orthonasal olfaction) and via the back of the throat (retronasal olfaction) during consumption. These studies explore the mechanisms by which the brain integrates these signals with taste sensations from the tongue to create a unified flavor experience. The specific molecular properties of this compound, such as its volatility and hydrophobicity, are key parameters in these investigations.
A critical aspect of fragrance chemistry is ensuring that an aromatic compound remains stable and effective within a final product formulation. This compound is studied for its chemical compatibility and stability across various commercial product bases. Its performance is evaluated in different chemical environments, from acidic to alkaline, and in the presence of other active ingredients. This research is crucial for determining its suitability in applications such as detergents, cleaners, and personal care products. Furthermore, its ability to blend harmoniously with other fragrance materials is a key area of study; it is known to combine well with lavender, herbaceous, fougère, chypre, pine, and citrus notes, indicating a high degree of chemical and aesthetic compatibility. thegoodscentscompany.com
| Product Type | Reported Stability |
|---|---|
| Acid Cleaner | Stable |
| Antiperspirant/Deodorant Stick | Stable |
| Detergent (Liquid and Perborate) | Stable |
| Fabric Softener | Stable |
| Hard Surface Cleaner | Stable |
| Shampoo | Stable |
| Soap | Stable |
Data sourced from The Good Scents Company. thegoodscentscompany.com
Chemo-sensory research investigates how different chemical compounds interact to create a combined sensory effect that may differ from the sum of its parts. While specific synergistic studies focusing solely on this compound are not extensively detailed in public literature, its function as a blending component in complex fragrances is well-established. thegoodscentscompany.com Researchers study how its pine and camphor (B46023) notes can lift and freshen herbal or woody accords, or how its presence can modify the perception of other fragrance ingredients. These interactions are fundamental to the art and science of perfumery, where molecules are not chosen in isolation but for their ability to work in concert to achieve a specific olfactory goal.
Polymer Chemistry and Material Science Applications
While this compound itself is not a monomer used in polymerization due to its saturated propionate group, its structural precursor, isoborneol (B83184), is a key building block for important acrylic monomers. The bulky, rigid isobornyl group is incorporated into polymers to impart specific properties such as high glass transition temperature (Tg), thermal stability, and low shrinkage.
The primary use of the isobornyl moiety in polymer science is through the monomers isobornyl acrylate (B77674) (IBA) and isobornyl methacrylate (B99206) (IBOMA). foreverest.net These molecules contain the characteristic bicyclic terpene structure but also feature a polymerizable acrylate or methacrylate group in place of the propionate group.
Research has extensively explored the copolymerization of IBA and IBOMA with other monomers, such as methyl methacrylate (MMA) and acrylonitrile, to create materials with tailored properties. asianpubs.orgresearchgate.net For instance, copolymers of isobornyl methacrylate and methyl methacrylate have been shown to exhibit high tensile strength and service temperatures. asianpubs.orggoogle.com The incorporation of the bulky isobornyl group into the polymer chain restricts segmental motion, which typically increases the glass transition temperature (Tg) and enhances the thermal stability of the resulting material. asianpubs.orgehu.es These properties make such copolymers valuable in the development of specialty coatings, adhesives, and other high-performance materials. foreverest.net
| Copolymer System | Key Research Findings/Properties | Potential Application Area |
|---|---|---|
| Isobornyl Acrylate (IBA) - N-Methyl Acrylamide (NMA) | Forms random copolymers; IBA is less reactive than NMA. asianpubs.org | Specialty coatings, leather finishes. asianpubs.org |
| Isobornyl Methacrylate (IBOMA) - N-Methyl Acrylamide (NMA) | Higher thermal stability than corresponding IBA copolymers. asianpubs.org | Materials requiring enhanced thermal properties. asianpubs.org |
| Isobornyl Acrylate (IBA) - Methyl Methacrylate (MMA) | Creates copolymers with high transparency and good mechanical properties. researchgate.net | Optical materials, transparent coatings. researchgate.net |
| Isobornyl Methacrylate (IBOMA) - Methyl Methacrylate (MMA) | Low molecular weight versions show exceptional compatibility with alkyds and polyesters. google.com | Paint and lacquer modifiers, pigment dispersants. google.com |
| Isobornyl Methacrylate (IBOMA) - 2-Octyl Acrylate (2-OA) | Used to create bio-based latexes for waterborne coatings. ehu.es | Sustainable coatings with reduced carbon footprint. ehu.es |
Use as a Monomer in Polymer Synthesis (e.g., Poly(this compound), Isobornyl Acrylate/Methacrylate Copolymers)
Atom Transfer Radical Polymerization (ATRP)
Atom Transfer Radical Polymerization (ATRP) is a controlled radical polymerization technique that enables the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and well-defined architectures. This method is particularly valuable for creating functional polymers from a variety of monomers, including styrenes and (meth)acrylates. The fundamental principle of ATRP involves the reversible activation and deactivation of a dormant polymer chain by a transition metal catalyst, typically a copper complex. This process maintains a low concentration of active propagating radicals, which suppresses termination reactions.
A kinetic modeling study of the atom transfer radical polymerization of isobornyl acrylate provides insight into the reaction dynamics. In such a polymerization, a typical catalyst system might consist of copper(I) bromide (CuBr) as the catalyst and N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) as the ligand, with an initiator like methyl 2-bromopropionate. The polymerization rate, average chain length, and polydispersity index can be controlled by adjusting parameters such as temperature and the initial concentrations of the activator and deactivator species. For the ATRP of isobornyl acrylate, good agreement between experimental data and kinetic models has been achieved for targeted chain lengths and reaction conditions. Diffusional limitations on the termination and deactivation steps are important factors, especially at higher monomer conversions.
Free-Radical Polymerization Kinetics
Free-radical polymerization is a fundamental process for producing a wide range of polymers. The kinetics of this process are characterized by three main steps: initiation, propagation, and termination. In the case of monomers like isobornyl methacrylate, a derivative of this compound, the polymerization rate can be influenced by several factors, including the presence of other polymers which can affect the free volume of the system.
A study on the free-radical polymerization of isobornyl methacrylate in the presence of polyisobutylenes of varying molar masses demonstrated that an increase in the molar mass of polyisobutylene (B167198) leads to a decrease in free volume. This, in turn, reduces the termination rate constant and consequently increases the polymerization rate. This phenomenon is a manifestation of the gel effect, where the polymerization rate auto-accelerates at higher conversions due to the decrease in the termination rate. The initiation efficiency, however, can decrease sharply, which eventually leads to a maximum in the polymerization rate. Understanding these kinetic parameters is crucial for modeling polymerization-induced phase separation in industrial processes.
Influence on Polymer Properties
The incorporation of this compound-related structures, such as isobornyl methacrylate, into polymer chains has a significant influence on the final properties of the material. The bulky, rigid bicyclic structure of the isobornyl group imparts several desirable characteristics.
Tensile Strength and Elongation : The rigidity of the isobornyl group can increase the tensile strength of a polymer. However, a higher content of such a bulky monomer can also lead to a more brittle material, potentially reducing the elongation at break. The final mechanical properties are a balance between the contributions of the different monomers in a copolymer. For instance, in polyurethane films, increasing the molecular weight of polyol soft segments generally decreases tensile strength and increases elongation, as the polymer becomes softer.
Thermal Properties : The isobornyl group has a high glass transition temperature (Tg), which can enhance the thermal stability of the resulting polymer. Copolymers containing isobornyl methacrylate often exhibit a higher Tg compared to polymers made from more flexible monomers.
Water Resistance : The hydrophobic nature of the aliphatic isobornyl group enhances the water resistance of polymers into which it is incorporated. This is a valuable property for applications such as coatings and adhesives that may be exposed to moisture.
Adhesion : Polymers containing isobornyl acrylate have been shown to possess excellent adhesion properties. The bornyl group can enhance molecular bonding with low-surface-energy substrates like polypropylene (B1209903). This makes it a useful component in the formulation of adhesives for challenging surfaces.
Influence of Isobornyl Group on Polymer Properties
| Property | Influence of Isobornyl Group | Rationale |
|---|---|---|
| Tensile Strength | Increases | The rigid, bulky structure enhances stiffness. |
| Elongation | Decreases | Increased rigidity can lead to brittleness. |
| Thermal Properties (Tg) | Increases | The high Tg of the isobornyl monomer raises the overall Tg of the copolymer. |
| Water Resistance | Increases | The hydrophobic, aliphatic nature of the isobornyl group repels water. |
| Adhesion | Increases | Enhances molecular bonding, particularly to low-energy surfaces. |
Development of Advanced Functional Materials
The unique properties imparted by the isobornyl group make its derivatives valuable monomers in the development of advanced functional materials, particularly in the fields of adhesives, coatings, and films.
Adhesives : Copolymers of isobornyl acrylate or methacrylate are used to formulate high-performance adhesives. For example, bio-based latex adhesives have been synthesized from isobornyl methacrylate and plant-oil-based acrylic monomers. These adhesives can exhibit excellent peel strength and are suitable for use on various substrates, including plastics and steel. The inclusion of isobornyl methacrylate contributes to the rigidity and adhesive strength of the formulation.
Coatings : In the coatings industry, isobornyl acrylate is used as a reactive diluent in UV-curable formulations. Its presence can enhance the hardness, durability, gloss, and chemical resistance of the cured coating. These coatings are applied to a range of materials, including plastics, metals, and wood.
Films : The properties of polymer films can be tailored by incorporating isobornyl monomers. For instance, in the development of water-based functional additives, isobornyl acrylate copolymers have been used to improve ink adhesion on untreated polypropylene films, which are notoriously difficult to print on due to their low surface energy.
Chemical Intermediate in Industrial Processes
While this compound is primarily utilized as a fragrance and flavoring agent, its structural class—isobornyl esters—has relevance as chemical intermediates in industrial synthesis. A chemical intermediate is a substance that is produced during a chemical process and is then used to synthesize other products. For example, isobornyl acetate (B1210297), a closely related compound, is an important intermediate in the synthesis of artificial camphor. The process typically involves the esterification of camphene (B42988) with acetic acid to produce isobornyl acetate, which is then further processed to yield camphor. This indicates the potential for isobornyl esters, in general, to serve as building blocks in the synthesis of other valuable chemicals.
Contribution to Indoor Air Quality Studies
Emission Profiling and Source Modeling
The use of scented products, such as air fresheners, cleaning supplies, and personal care products, can release a complex mixture of VOCs into the indoor air. nih.gov Studies have shown that these products can emit over 100 different VOCs. nih.gov this compound, with its characteristic pine-like scent, is a component of such fragrances.
Emission Profiling : The characterization of VOCs emitted from a source is known as emission profiling. For fragranced products, this would involve identifying the specific compounds released and their emission rates. Research on various scented products has identified common fragrance VOCs such as limonene, α-pinene, β-pinene, ethanol, and acetone. nih.gov These emissions can vary significantly depending on the product formulation and usage patterns.
Interaction with Atmospheric Oxidants
Extensive literature searches did not yield specific studies on the atmospheric oxidation of this compound, including its interaction with ozone or other common atmospheric oxidants. The atmospheric fate of a volatile organic compound is determined by its reactions with species such as the hydroxyl radical (OH), the nitrate (B79036) radical (NO₃), and ozone (O₃). These reactions lead to the formation of various degradation products and can contribute to the formation of secondary organic aerosol (SOA).
For esters, the primary atmospheric degradation pathway is typically initiated by reaction with the OH radical. This reaction proceeds via hydrogen abstraction from C-H bonds within the molecule. The reactivity of a specific ester depends on the structure of both the alkyl and acyl groups. For saturated esters like this compound, reaction with ozone is expected to be negligible due to the absence of carbon-carbon double bonds.
While general principles of atmospheric chemistry suggest that this compound will react with OH radicals, the specific reaction rates, products, and atmospheric lifetime are not documented in the scientific literature. Without experimental or theoretical studies on this compound itself, it is not possible to provide detailed research findings or data tables regarding its interaction with atmospheric oxidants.
Further research is required to characterize the atmospheric chemistry of this compound to understand its environmental impact.
Natural Occurrence, Isolation, and Biosynthetic Pathways of Isobornyl Propionate
Identification in Plant Extracts and Essential Oils
Isobornyl propionate (B1217596) has been detected as a component in the essential oils of several plant families, primarily within the Asteraceae (Compositae) family. Its identification is typically achieved through gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) analyses of plant extracts.
Distribution in Specific Plant Species
Isobornyl propionate has been identified in the essential oils of various plant species, including members of the Achillea, Tanacetum, Artemisia, and Inula genera.
Tanacetum Species: this compound has been documented in Tanacetum vulgare (common tansy) essential oil, where it was found at a concentration of 0.75% nih.gov. Studies on Tanacetum chiliophyllum have also reported its presence, with one chemotype indicating a content of 5.4% acgpubs.org. The chemical composition of Tanacetum species is known to exhibit significant chemovariation depending on geographical origin nih.govacgpubs.org.
Artemisia Species: In the Artemisia genus, this compound has been identified in Artemisia absinthium (wormwood), with reported concentrations of 0.12% supersol.com.tr and trace amounts in other analyses researchgate.nettandfonline.com. It has also been detected in Artemisia scoparia, where it constituted 0.1% of the essential oil scirp.org.
Achillea Species: The Achillea genus, commonly known as yarrow, also contains this compound in its essential oils. Analyses have reported its presence in various Achillea species, with concentrations ranging from 0.1% to 0.2% researchgate.netacgpubs.orgnih.gov. For instance, it was identified in Achillea setacea nih.gov and Achillea millefolium acgpubs.org.
Inula Species: this compound has been found in the essential oils of Inula viscosa and Inula graveolens. In I. viscosa, it was present at 0.16%, and in I. graveolens, it was found at 0.1% actapharmsci.com.
Piper Species: While Piper amalago is known to contain a complex mixture of volatile compounds, including monoterpenes and sesquiterpenes magtechjournal.commdpi.comnih.gov, this compound has not been consistently reported as a major or significant component in detailed analyses of its essential oils silae.itresearchgate.net.
Citrus Species: Studies on Citrus essential oils, such as those from Citrus bergamia (bergamot) and Citrus limon (lemon), have identified a wide array of volatile compounds, predominantly limonene, linalool, and their derivatives semanticscholar.orgresearchgate.net. This compound has not been identified as a notable constituent in these analyses.
Quantitative Analysis in Natural Products
The quantitative analysis of this compound in natural products reveals its presence as a minor component in most identified sources. Typical reported concentrations include:
Tanacetum vulgare: 0.75% nih.gov
Tanacetum chiliophyllum: 5.4% (in one chemotype) acgpubs.org
Artemisia absinthium: 0.12% supersol.com.tr
Artemisia scoparia: 0.1% scirp.org
Achillea species: 0.1% to 0.2% researchgate.netacgpubs.orgnih.gov
Inula viscosa: 0.16% actapharmsci.com
Inula graveolens: 0.1% actapharmsci.com
Biosynthetic Routes to this compound and Related Terpenoids
The biosynthesis of this compound, like other terpenoids, is rooted in the isoprenoid pathway. However, specific details regarding its precise biosynthetic route, including precursor identification and enzymatic transformations, are not extensively documented in the provided literature.
Precursor Identification and Enzymatic Transformations
This compound is an ester formed from isoborneol (B83184) (a bicyclic monoterpene alcohol) and propionic acid. The general pathway for the formation of terpenoid esters in plants involves the esterification of terpene alcohols with carboxylic acids or their activated derivatives, such as acyl-CoA esters. While the specific enzymes responsible for the propionylation of isoborneol have not been detailed in the provided sources, it is understood that esterification reactions are catalyzed by various acyltransferases. The precursors for isoborneol itself are derived from the common isoprenoid pathways, originating from acetyl-CoA and leading to isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These units are then condensed to form geranyl pyrophosphate (GPP), which is a precursor to monoterpenes like borneol and isoborneol.
Gene Expression and Metabolite Analyses in Biosynthetic Pathways
Information regarding gene expression patterns or specific metabolite analyses related to this compound biosynthesis, particularly within specialized structures like glandular trichomes, is not available in the reviewed literature. Further research would be necessary to elucidate the genetic and metabolic regulation of its production in plants.
Chemodiversity and Geographical Variations in Natural Production
The chemical composition of essential oils, including the presence and quantity of this compound, often exhibits significant variation across different plant populations and geographical regions. This phenomenon, known as chemodiversity, is well-documented for several plant genera.
Tanacetum Species: Tanacetum species are known for their pronounced chemovariation. For instance, Tanacetum chiliophyllum has been found to exist in different chemotypes, with one variety containing this compound alongside major components like camphor (B46023) and 1,8-cineole acgpubs.org. Similarly, Tanacetum vulgare exhibits regional variability, with different chemotypes characterized by distinct major constituents such as β-thujone, artemisia ketone, or 1,8-cineole nih.gov. This variability suggests that geographical factors play a crucial role in shaping the essential oil profiles, likely influencing the levels of minor components like this compound.
Achillea Species: Studies on Achillea species, such as Achillea ligustica, have demonstrated that geographical origin can influence essential oil composition, leading to distinct chemotypes mdpi.com. While continental samples of A. ligustica were richer in certain monoterpenes, insular samples showed higher levels of 1,8-cineole mdpi.com. Such variations in major components imply that the concentrations of minor constituents, including this compound, can also differ based on geographical provenance and environmental conditions.
Compound List:
this compound
Camphor
1,8-cineole
Borneol
Bornyl acetate (B1210297)
α-pinene
Myrtenal
Myrtenol
trans-Carveol
cis-Chrysanthenyl acetate
Eugenol
cis-Jasmone
β-Caryophyllene
α-Humulene
Germacrene D
β-Selinene
Bicyclogermacrene
α-Muurolene
β-Bisabolene
Pinocarvone
Terpinen-4-ol
Thuj-3-en-10-al
α-Terpineol
Chamazulene
Nuciferol propionate
Nuciferol butanoate
Caryophyllene oxide
(E)-sabinene hydrate (B1144303)
cis-Sesquisabinene hydrate
Geranyl isobutyrate
β-Bourbonene
(Z)-Isoeugenol
β-Isocomene
Isoaryophyllene
Humulene-1,6-dien-3-ol
3,3,6-Trimethyl-1,5-heptadien-4-ol
Agarospirol
β-Bisabolo
β-Thujene
α-Thujene
Chrysanthenone
Piperitone oxide
β-Calacorene
Sabinene
cis-Epoxyocimene
1H-Indene
α-Bisabolol
β-Eudesmol
Spathulenol
α-Bisabolon oxide A
Hexadecanoic acid
Murola-4,10(14)-dien-1-ol
Linalool
p-Cymene
Artemisia ketone
α-Thujone
β-Thujone
Isothujone
Santolina alcohol
cis-Chrysanthenyl acetate
Linalool oxide
Fenchone
Thymol
Benzyl acetate
cis-Chrysanthenol
trans-Chrysanthenol
α-Cadenine
β-Cadinene
β-Phellandrene
Bicyclogermacrene
Germacrene D
α-Cadino
β-Copaeen-4-α-ol
7-epi-α-eudesmol
epi-α-cadinol
n-Hexyl-benzoate
Limonene
Neral
trans-Verbenol
Decanal
Ethyl cinnamate (B1238496)
p-Methoxycinnamate
cis-α-Bergamotene
Geraniol
trans-Carveol
Nonanal
Linalool
α-Terpineol
p-Mentha-2,8-dien-1-ol
Estragole
α-Fenchene
Perillol
β-Curcumene
trans-d-Limonene oxide
1-Naphthalenamine
3-Carene
β-Santalene
β-Sesquiphellandrene
3-Terpinolenone
Zizaene
α-Bisabolol
β-Bisabolol
Methyl n-hexadecanoate
Seychellene
Ethyl p-methoxycinnamate
α-Curcumene
β-Bisabolene
Ledol
Heneicosane
Aromadendrene
Dodecanoic acid
Adamantane
Anethol
(E)-β-Damascenone
(Z)-β-Damascenone
β-Cubebene
Isolongifolene
β-amyrin
(1S)-beta-pinene
4-carene
(E,Z)-2,4-nonadienal
3-nonenal
2-undecenal
Fragranol
Fragranol acetate
Computational and Theoretical Studies on Isobornyl Propionate
Quantum Chemical Calculations
Quantum chemical methods are employed to investigate the electronic structure, stability, and reactivity of Isobornyl Propionate (B1217596). These calculations provide a detailed understanding of molecular properties that are not directly observable through conventional experimental techniques.
Conformational Analysis and Molecular Structure Optimization
Conformational analysis is crucial for understanding the three-dimensional arrangement of atoms within a molecule and how these arrangements influence its properties. For Isobornyl Propionate, computational methods are used to identify the most stable conformers. These studies typically involve optimizing the molecular geometry using quantum chemical software, often employing Density Functional Theory (DFT) at various levels of theory and basis sets. The goal is to pinpoint the lowest energy conformations, which are most likely to be populated under standard conditions. These analyses can reveal key dihedral angles and bond lengths that define the molecule's shape. For instance, studies on similar bicyclic ester systems might explore the rotational freedom around the ester linkage and the orientation of the propionate group relative to the bicyclic core, identifying specific stable arrangements.
Electronic Properties and Reactivity Prediction
Beyond structural optimization, quantum chemical calculations are vital for predicting this compound's electronic properties, which govern its reactivity and interactions.
Quantum Descriptors: These include parameters such as frontier molecular orbital energies (HOMO and LUMO), their gap, ionization potential, and electron affinity. These descriptors are indicative of a molecule's susceptibility to electrophilic or nucleophilic attack and its potential for electron transfer processes. For example, a narrow HOMO-LUMO gap might suggest higher reactivity. researchgate.neteuropa.eu
Electrostatic Potential Maps (MEPs): MEPs visualize the distribution of electron density across the molecule's surface, highlighting regions of positive and negative electrostatic potential. These maps are instrumental in predicting sites for electrophilic or nucleophilic attack and understanding non-covalent interactions, such as hydrogen bonding. For this compound, MEPs can indicate where positive charges are concentrated (e.g., around oxygen atoms of the ester group) and where electron-rich areas exist. researchgate.netresearchgate.netacs.org
Adsorption Energies: In contexts like catalysis or surface interactions, adsorption energies calculated via DFT can predict how strongly this compound might bind to a surface or a catalytic site. This is relevant for understanding its behavior in heterogeneous systems. oaepublish.comarxiv.orgnih.gov
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations extend the insights gained from quantum chemical calculations by exploring the temporal and spatial behavior of this compound in more complex environments.
Reaction Mechanism Simulations
Simulations of reaction mechanisms can provide detailed insights into the step-by-step processes involved in chemical transformations. For this compound, this could involve studying its participation in esterification reactions, potential degradation pathways, or its role in polymerization processes if used as a comonomer or additive. For instance, studies on the kinetics of esterification reactions involving similar compounds can inform potential reaction pathways and rate-determining steps. nju.edu.cnresearchgate.net While direct polymerization of this compound itself is not commonly reported, related monomers like isobornyl acrylate (B77674) have been studied using kinetic modeling of free-radical polymerization, including atom transfer radical polymerization (ATRP), to understand chain growth, termination, and the influence of various factors on polymerization kinetics. acs.orgarxiv.orgarxiv.orgresearchgate.netresearchgate.net These studies often involve complex reaction schemes and the calculation of rate constants.
Ligand-Receptor Docking Studies
Ligand-receptor docking studies are computational methods used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecule (receptor). For this compound, these studies are particularly relevant in the context of olfaction, where it interacts with olfactory receptors (ORs). Docking simulations can identify potential binding sites within ORs and predict the strength of interaction, contributing to the understanding of its odor perception. Research on related odorants, like propionate itself, bound to human olfactory receptor OR51E2, has utilized cryo-electron microscopy and molecular dynamics simulations to elucidate binding mechanisms and receptor activation. nih.govrcsb.orgfrontiersin.orgunimi.it These studies highlight how molecular dynamics simulations can reveal conformational changes in receptors upon ligand binding, providing mechanistic insights into odor recognition.
Structure-Activity Relationship (SAR) Modeling for Biological Effects
Structure-Activity Relationship (SAR) modeling, including Quantitative Structure-Activity Relationship (QSAR) studies, aims to correlate a molecule's chemical structure with its biological activity. For this compound, SAR/QSAR models can be developed to predict various biological endpoints, such as toxicity, sensitization, or other physiological effects. These models typically use a set of molecular descriptors (e.g., physicochemical properties, quantum chemical descriptors) derived from the molecule's structure to build predictive equations. For example, QSAR models have been developed for the developmental toxicity of fragrance materials, utilizing descriptors calculated via software like DRAGON and quantum-chemical methods. researchgate.netresearchgate.net Such studies help in understanding how variations in molecular structure influence biological outcomes and can be used for risk assessment and the design of safer compounds.
Emerging Research Frontiers and Future Directions for Isobornyl Propionate Studies
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for quantifying isobornyl propionate in environmental or synthetic samples?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is the gold standard for quantifying this compound due to its high sensitivity and specificity for volatile organic compounds (VOCs). For environmental samples (e.g., air in 3D printing facilities), thermal desorption tubes combined with GC-MS can detect concentrations as low as µg/m³ . Nuclear magnetic resonance (NMR) spectroscopy is critical for structural confirmation in synthetic batches, with H and C NMR providing resolution for distinguishing stereoisomers common in terpenoid derivatives like this compound .
Q. How can researchers optimize the synthesis of this compound to minimize impurities?
- Methodological Answer : Synthesis via esterification of isoborneol with propionic acid requires precise control of acid catalysts (e.g., sulfuric acid) and reaction time. Monitor reaction progress using thin-layer chromatography (TLC) or Fourier-transform infrared (FTIR) spectroscopy to track ester bond formation. Post-synthesis, fractional distillation or column chromatography (using silica gel) can isolate the target compound, with purity verified via gas chromatography (GC) (>99% purity threshold recommended) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Prioritize fume hood use due to its volatility and potential respiratory irritation. Material Safety Data Sheets (MSDS) recommend nitrile gloves and eye protection. For spills, use inert absorbents (e.g., vermiculite) and avoid aqueous solutions, as this compound is hydrophobic. Storage should be in airtight containers under inert gas (e.g., nitrogen) to prevent oxidation .
Advanced Research Questions
Q. How can experimental designs address variability in this compound emission profiles during 3D printing?
- Methodological Answer : Variability arises from differences in filament formulations and printer parameters. Controlled studies should standardize:
- Filament batches : Use filaments from a single supplier with documented chemical composition.
- Printing conditions : Fix nozzle temperature, layer height, and print speed.
- Sampling protocols : Real-time VOC monitoring (e.g., proton-transfer-reaction mass spectrometry) paired with GC-MS for post-hoc validation . Statistical tools like ANOVA can isolate emission drivers (e.g., temperature vs. filament type).
Q. What strategies resolve contradictions in identifying this compound as a primary VOC across studies?
- Methodological Answer : Discrepancies often stem from co-eluting compounds in GC-MS or matrix interference. Solutions include:
- Multi-column GC : Use polar and non-polar columns to improve separation.
- Tandem MS (GC-MS/MS) : Enhances specificity by fragmenting ions for unique spectral fingerprints.
- Cross-validation : Compare results with alternative methods like FTIR or high-performance liquid chromatography (HPLC) with UV detection .
Q. How can researchers model the environmental persistence of this compound in indoor air?
- Methodological Answer : Combine chamber experiments with computational fluid dynamics (CFD). In chamber studies, measure degradation rates under controlled humidity, temperature, and UV light. For CFD, input parameters like air exchange rates and adsorption coefficients (e.g., octanol-air partition coefficient, ) to predict long-term accumulation. Peer-reviewed models (e.g., EPA’s IAQX) can simulate exposure risks in occupational settings .
Methodological Design Considerations
- Sampling Bias Mitigation : In emission studies, randomize sampling intervals and locations to account for temporal/spatial VOC distribution heterogeneity .
- Stereochemical Analysis : Use chiral columns in GC or HPLC to resolve enantiomers, critical for assessing biological activity differences .
- Data Reprodubility : Archive raw chromatograms and NMR spectra in open-access repositories (e.g., Zenodo) with metadata on instrument calibration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
